![molecular formula C9H14N2 B12521561 4-[(2R)-2-Aminopropyl]aniline CAS No. 736081-33-7](/img/structure/B12521561.png)
4-[(2R)-2-Aminopropyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2R)-2-Aminopropyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group and a 2-aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-Aminopropyl]aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a nitrobenzene derivative can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid . Another method involves nucleophilic aromatic substitution, where an aryl halide is converted to an aniline derivative using sodium amide in ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction of nitro compounds. The process may include catalytic hydrogenation using palladium on activated carbon as a catalyst. This method is preferred for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2R)-2-Aminopropyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include zinc, tin, or iron with hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(2R)-2-Aminopropyl]aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(2R)-2-Aminopropyl]aniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The benzene ring can undergo π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-[(2R)-2-Aminopropyl]aniline is unique due to the presence of the 2-aminopropyl group, which imparts additional steric and electronic properties. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to simpler aniline derivatives .
Propiedades
Número CAS |
736081-33-7 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-[(2R)-2-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3/t7-/m1/s1 |
Clave InChI |
UXAZIFYAGDKABZ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)N)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

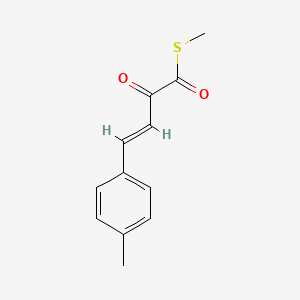
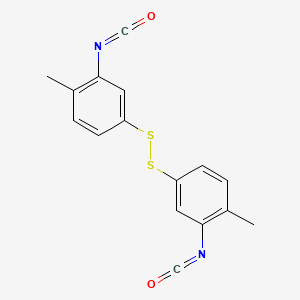

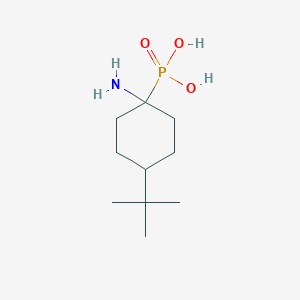
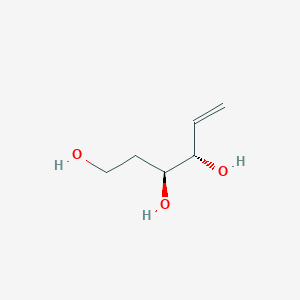
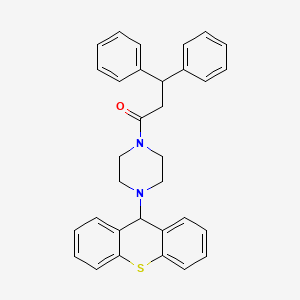
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
